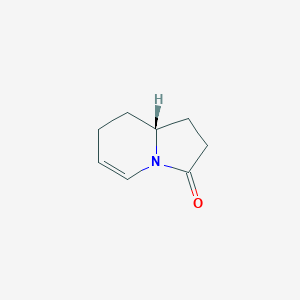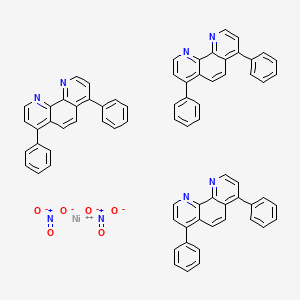
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an acridine moiety, which is known for its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific properties.
Biology: The compound is studied for its potential biological activity, including its ability to interact with DNA and proteins.
Wirkmechanismus
The mechanism of action of 4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride involves its interaction with molecular targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell growth and proliferation . Additionally, the compound may interact with specific proteins, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(p-(9-Acridinylamino)phenoxy)butyric acid, hydrochloride can be compared with other similar compounds, such as:
Amsacrine: A well-known anticancer agent that also contains an acridine moiety. It is used in the treatment of leukemia and other cancers.
Acridine Orange: A dye used in biological staining and as a nucleic acid-selective fluorescent cationic dye.
Proflavine: An acridine derivative used as an antiseptic and in the treatment of bacterial infections.
These compounds share similar structural features but differ in their specific applications and biological activities.
Eigenschaften
| 66147-46-4 | |
Molekularformel |
C23H21ClN2O3 |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
4-[4-(acridin-10-ium-9-ylamino)phenoxy]butanoic acid;chloride |
InChI |
InChI=1S/C23H20N2O3.ClH/c26-22(27)10-5-15-28-17-13-11-16(12-14-17)24-23-18-6-1-3-8-20(18)25-21-9-4-2-7-19(21)23;/h1-4,6-9,11-14H,5,10,15H2,(H,24,25)(H,26,27);1H |
InChI-Schlüssel |
DZBPXXAKXBXBKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)OCCCC(=O)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazolium, 1-[2-[bis(2-carboxyethyl)amino]ethyl]-3-(carboxymethyl)-2-heptyl-4,5-dihydro-, inner salt](/img/structure/B13781547.png)
![Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)](/img/structure/B13781586.png)


